Product packaging for 2-[4-(Pyridin-4-yl)phenyl]ethanol(Cat. No.:)

2-[4-(Pyridin-4-yl)phenyl]ethanol

Cat. No.: B12303444
M. Wt: 199.25 g/mol
InChI Key: CRHWPVWWFCMCJY-UHFFFAOYSA-N
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Description

Contextualization within Phenethyl Alcohol and Pyridine (B92270) Chemical Spaces

Phenethyl alcohol , or 2-phenylethanol, is an organic compound characterized by a phenyl group attached to an ethanol (B145695) backbone. wikipedia.orgnih.gov It is a colorless liquid with a pleasant floral scent and is found naturally in a variety of essential oils. wikipedia.org The structure of phenethyl alcohol allows for various substitutions on the phenyl ring, leading to a diverse range of derivatives with different properties and applications.

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. wikipedia.orgatamanchemicals.com It is structurally analogous to benzene (B151609), with one of the C-H groups replaced by a nitrogen atom. wikipedia.orgatamanchemicals.com This nitrogen atom imparts distinct properties to the pyridine ring, including its basicity and ability to participate in hydrogen bonding. The pyridine ring is a common motif in many important compounds, including pharmaceuticals and agrochemicals. wikipedia.org

2-[4-(Pyridin-4-yl)phenyl]ethanol integrates these two fundamental chemical scaffolds. It features a phenethyl alcohol moiety where the phenyl ring is substituted at the para-position with a pyridine-4-yl group. This unique combination of a flexible ethanol side chain, a central phenyl ring, and a nitrogen-containing aromatic pyridine ring creates a molecule with a distinct three-dimensional structure and a specific distribution of electron density, making it an interesting subject for chemical synthesis and biological evaluation.

Significance of the this compound Scaffold in Contemporary Chemical Research

The this compound scaffold has garnered attention in medicinal chemistry and materials science due to its versatile structure. The presence of both a hydroxyl group and a basic pyridine nitrogen allows for the formation of various derivatives and coordination complexes.

In the realm of medicinal chemistry, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes. For instance, related structures have been explored as inhibitors of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in hyperlipidemia. mdpi.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the hydroxyl group to act as a hydrogen bond donor makes this scaffold a valuable building block for designing molecules that can interact with biological targets.

Furthermore, the rigid aromatic core and the flexible side chain of this compound make it a candidate for the development of novel materials. The pyridine unit can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, and sensing.

Fundamental Research Questions and Objectives Pertaining to this compound

The academic investigation of this compound and its analogs is driven by several key research questions:

Synthesis and Derivatization: What are the most efficient and versatile synthetic routes to produce this compound and its derivatives with diverse substitution patterns? Researchers are continually exploring new synthetic methodologies to access these compounds in high yields and purity.

Structure-Activity Relationship (SAR) Studies: How do modifications to the chemical structure of this compound affect its biological activity? This involves systematically altering different parts of the molecule, such as the substitution on the phenyl or pyridine rings, and evaluating the impact on its interaction with specific biological targets.

Conformational Analysis: What are the preferred three-dimensional conformations of this compound and its derivatives in different environments? Understanding the conformational landscape is crucial for predicting how these molecules will bind to target proteins or self-assemble into larger structures.

Coordination Chemistry: How does the pyridine nitrogen in the this compound scaffold interact with different metal ions? Investigating the coordination chemistry of this compound can lead to the discovery of new catalysts and functional materials.

Biological Target Identification: What are the specific cellular targets of biologically active derivatives of this compound? Identifying these targets is a critical step in understanding their mechanism of action and potential therapeutic applications.

The following tables provide a summary of the key chemical compounds mentioned in this article.

Table 1: Core Compound

Compound Name
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B12303444 2-[4-(Pyridin-4-yl)phenyl]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-pyridin-4-ylphenyl)ethanol

InChI

InChI=1S/C13H13NO/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13/h1-6,8-9,15H,7,10H2

InChI Key

CRHWPVWWFCMCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)C2=CC=NC=C2

Origin of Product

United States

Sophisticated Spectroscopic and Structural Elucidation of 2 4 Pyridin 4 Yl Phenyl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Analyses for Connectivity and Environment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for establishing the carbon-hydrogen framework of 2-[4-(Pyridin-4-yl)phenyl]ethanol and its derivatives.

In the ¹H NMR spectrum, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in derivatives of phenyl(pyridin-4-yl)methanol, the protons on the pyridine (B92270) ring typically appear at lower field (higher δ values) due to the deshielding effect of the electronegative nitrogen atom. rsc.org The protons on the phenyl ring also exhibit characteristic chemical shifts, which can be influenced by the nature and position of substituents. The methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the ethanol (B145695) moiety in this compound and its analogs give rise to distinct signals, with their multiplicity providing information about neighboring protons through spin-spin coupling. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound derivatives, the carbon atoms of the pyridine ring resonate at specific frequencies, distinguishable from those of the phenyl ring. rsc.org The carbons of the ethanol side chain also have characteristic chemical shifts.

The following table summarizes representative ¹H and ¹³C NMR data for a derivative of the target compound, (2-Ethylphenyl)(pyridin-4-yl)methanol.

Table 1: ¹H and ¹³C NMR Data for (2-Ethylphenyl)(pyridin-4-yl)methanol in CDCl₃. rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridinyl-H8.29 (d, J = 6.0 Hz, 2H)157.5
Phenyl-H7.26 - 7.22 (m, 4H), 7.21 - 7.15 (m, 2H)153.6
Methanol-CH6.01 (s, 1H)149.3
Ethyl-CH₂Not explicitly assigned142.7
Ethyl-CH₃Not explicitly assigned139.1

Note: The table provides a simplified representation of the NMR data. Complete assignment requires further 2D NMR analysis.

Two-Dimensional NMR Experiments for Complex Structure Assignment (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out the spin systems within the molecule, for example, connecting the protons of the ethanol side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is critical for piecing together different fragments of the molecule, such as linking the ethanol side chain to the phenyl ring and the phenyl ring to the pyridine ring. The HMBC spectrum of a related lanostanoside revealed key correlations that were instrumental in its structural determination. beilstein-journals.org

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

While solution-state NMR is the most common, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between crystalline and amorphous phases and can provide information on intermolecular packing and hydrogen bonding in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For example, the HRMS data for (2-(4-Methoxyphenyl)pyridin-4-yl)(phenyl)methanol confirmed its molecular formula as C₁₈H₁₆NO. rsc.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization method that often yields the protonated molecule [M+H]⁺, which is useful for determining the molecular weight. rsc.org EI is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. For instance, the low-resolution mass spectrum of (2-(4-Methoxyphenyl)pyridin-4-yl)(phenyl)methanol shows a base peak at m/z 105, corresponding to a characteristic fragment. rsc.org

Table 2: Mass Spectrometry Data for (2-(4-Methoxyphenyl)pyridin-4-yl)(phenyl)methanol. rsc.org

Technique m/z Interpretation
HRMS (ESI)262.1231[M+H]⁺, Calculated for C₁₈H₁₆NO: 262.1226
LRMS (EI)261M⁺
LRMS (EI)230Fragment
LRMS (EI)127Fragment
LRMS (EI)105Base Peak, Fragment

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the bond type and its environment.

For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The C-H stretching vibrations of the aromatic rings typically appear around 3100-3000 cm⁻¹, while the C-H stretching of the aliphatic -CH₂- group is observed around 2960-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings give rise to absorptions in the 1600-1450 cm⁻¹ region. rsc.org The C-O stretching vibration of the ethanol moiety is usually found in the 1260-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound. rsc.orgrsc.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3400 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching2960 - 2850
C=C, C=N (aromatic rings)Stretching1600 - 1450
C-O (alcohol)Stretching1260 - 1000

X-ray Crystallography for Precise Three-Dimensional Molecular and Supramolecular Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a diffraction pattern is obtained, which can be mathematically transformed to generate a three-dimensional electron density map of the molecule.

This technique provides highly accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For example, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a related pyridylpyrazole, was confirmed by single crystal X-ray diffraction. mdpi.com In the case of 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, X-ray analysis revealed a dihedral angle of 9.60 (7)° between the benzene (B151609) and pyridine rings and an anti conformation of the linking chain. nih.gov

Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. In the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)-ethanol, intermolecular O-H···N hydrogen bonds were observed, linking adjacent molecules. benthamopen.com These intermolecular forces play a crucial role in determining the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals. For organic molecules containing chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides valuable information about the electronic structure and the extent of conjugation.

In the case of this compound, the primary chromophore is the 4-phenylpyridine (B135609) moiety. The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic phenyl and pyridine rings. Due to the saturated ethanolic linker, the two aromatic rings are not in direct conjugation. This electronic isolation means the spectrum will likely resemble that of its parent constituent, 4-phenylpyridine, rather than a more extended, fully conjugated system.

The electronic transitions observed in molecules like this compound are typically of two main types:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of aromatic and other unsaturated systems and are generally associated with strong absorption bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring, to an antibonding π* orbital. These transitions are typically of lower energy and have a much lower intensity compared to π → π* transitions.

Detailed Research Findings

The presence of the ethanol group in this compound is not expected to significantly alter the position of this primary absorption band, as it does not extend the conjugation of the phenylpyridine system. Therefore, the λmax for the principal π → π* transition in this compound is anticipated to be in a similar region to that of 4-phenylpyridine.

Furthermore, the pyridine ring introduces the possibility of a weak n → π* transition due to the lone pair of electrons on the nitrogen atom. This transition is often observed as a shoulder on the long-wavelength side of the more intense π → π* band or may be obscured by it.

The polarity of the solvent can influence the positions of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths or "blue shift"). This is because polar solvents can stabilize the non-bonding orbital, increasing the energy gap to the π* orbital. Conversely, π → π* transitions often exhibit a bathochromic shift (a shift to longer wavelengths or "red shift") in polar solvents, as the excited state is often more polar than the ground state and is thus stabilized by the polar solvent.

Based on the analysis of related structures, the expected UV-Vis absorption data for this compound in a common solvent like ethanol is summarized in the table below. It is important to note that these are estimated values based on structural analogy.

Compound NameSolventλmax (nm) (Transition)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundEthanol~250 (π → π)~15,000
This compoundEthanol~280 (n → π)~500

The high molar absorptivity for the transition around 250 nm is indicative of a highly probable π → π* transition, characteristic of the extended aromatic system of the 4-phenylpyridine core. The much weaker absorption anticipated around 280 nm would correspond to the less probable n → π* transition of the pyridine nitrogen's lone pair.

Advanced Computational and Theoretical Chemistry Studies of 2 4 Pyridin 4 Yl Phenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the optimized molecular geometries of chemical compounds. For 2-[4-(Pyridin-4-yl)phenyl]ethanol, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. These calculations are fundamental for understanding the molecule's intrinsic properties and reactivity. The optimized geometry would likely reveal a non-planar structure, with a specific dihedral angle between the phenyl and pyridine (B92270) rings, influenced by the ethanol (B145695) substituent.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com For this compound, the HOMO is expected to be predominantly located on the electron-rich phenyl and ethanol moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, making it the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

Table 1: Hypothetical FMO Analysis Data for this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap4.60

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.netchemrxiv.org For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group, indicating these as sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton, suggesting their susceptibility to nucleophilic attack. researchgate.net The MEP surface is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N (Pyridine)σ* O-H (Ethanol)2.5
π C=C (Phenyl)π* C=C (Pyridine)15.2
LP(1) O (Ethanol)σ* C-C (Ethyl chain)3.1

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. chemrxiv.orgresearchgate.net For this compound, MD simulations could explore the rotational freedom around the single bonds connecting the phenyl ring, the ethanol group, and the pyridine ring. This would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. Understanding the dynamic behavior is essential for predicting how the molecule might interact with biological targets or other molecules in a complex system. chemrxiv.org

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts would be expected to correlate well with experimentally obtained spectra, aiding in the structural elucidation of the compound. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm, Pyridine Hα)8.658.62
¹³C NMR (δ, ppm, C-OH)63.262.8
IR Freq. (cm⁻¹, O-H stretch)33503345

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a powerful platform for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. rsc.orgmdpi.comnih.gov For a hypothetical reaction involving this compound, such as its oxidation or esterification, computational methods could map out the entire reaction pathway. mdpi.com By calculating the energies of reactants, products, and all intermediate and transition states, the rate-determining step of the reaction can be identified. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Quantum Chemical Descriptors for Reactivity and Stability Assessments

The reactivity and stability of a chemical compound are intrinsically linked to its electronic properties. Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to determine a set of descriptors that provide a quantitative measure of these characteristics. These descriptors are derived from the energies and distributions of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals and Energy Gap:

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For This compound , the presence of the electron-rich pyridine ring and the phenyl group, along with the ethanol substituent, would influence the spatial distribution and energies of these frontier orbitals. The nitrogen atom in the pyridine ring, with its lone pair of electrons, and the π-systems of the aromatic rings would likely be significant contributors to the HOMO. The LUMO, on the other hand, would be expected to be distributed over the π-antibonding orbitals of the aromatic systems.

Global Reactivity Descriptors:

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I) is approximated as the negative of the HOMO energy (I ≈ -E_HOMO) and represents the energy required to remove an electron from the molecule.

Electron Affinity (A) is approximated as the negative of the LUMO energy (A ≈ -E_LUMO) and indicates the energy released when an electron is added to the molecule.

Electronegativity (χ) is the average of the ionization potential and electron affinity [χ = (I + A) / 2] and measures the molecule's tendency to attract electrons.

Chemical Hardness (η) is half the difference between the ionization potential and electron affinity [η = (I - A) / 2], which is equivalent to half the HOMO-LUMO gap. Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω) is defined as ω = χ² / (2η) and quantifies the ability of a molecule to accept electrons.

A hypothetical data table for the quantum chemical descriptors of This compound , based on a DFT calculation, would resemble the following:

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyE_HOMO--6.5
LUMO EnergyE_LUMO--1.5
Energy GapΔEE_LUMO - E_HOMO5.0
Ionization PotentialI-E_HOMO6.5
Electron AffinityA-E_LUMO1.5
Electronegativityχ(I + A) / 24.0
Chemical Hardnessη(I - A) / 22.5
Chemical SoftnessS1 / η0.4
Electrophilicity Indexωχ² / (2η)3.2

Applications in Materials Science and Supramolecular Chemistry

Integration of 2-[4-(Pyridin-4-yl)phenyl]ethanol and Analogs in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The incorporation of this compound and its analogs into these structures has led to the development of materials with diverse properties and applications.

The binding of this compound to a metal center typically occurs through the nitrogen atom of the pyridyl ring. However, the specific coordination mode can be influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating molecules. For instance, in a zinc-based complex, the ligand chelates the Zn(II) cation through the nitrogen atoms of its three pyridine (B92270) rings, resulting in a distorted trigonal-bipyramidal geometry. nih.gov

ComplexMetal IonLigand(s)Coordination GeometryRef.
[Zn(NCS)2(C24H22N4O)]·C3H7NOZn(II)2-({4-[2,6-bis-(pyridin-2-yl)pyridin-4-yl]phen-yl}(meth-yl)amino)-ethanol, ThiocyanateDistorted N5 trigonal-bipyramidal nih.gov
[Fe(tpma)(bimz)]2+Fe(II)tris(2-pyridylmethyl)amine (tpma), 2,2′-biimidazoline (bimz)Distorted octahedral mdpi.com
[Fe(bpte)(bimz)]2+Fe(II)S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte), 2,2′-biimidazoline (bimz)Distorted octahedral mdpi.com

This table presents examples of metal-ligand binding modes in complexes containing pyridyl-based ligands, illustrating the versatility of this structural motif in coordination chemistry.

The principles of self-assembly are fundamental to the construction of complex supramolecular structures from individual molecular components. In the context of this compound, its ability to participate in both coordination bonds and hydrogen bonds drives the formation of discrete and extended architectures. A study demonstrated the use of a crown ether-assisted supramolecular assembly approach to pack various ionic octahedra into tunable symmetries, resulting in highly luminescent materials. nih.gov

The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional networks with specific topologies and properties. For example, the crystal structure of a related compound, (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, reveals a structure consolidated by C—H⋯O and C—H⋯N hydrogen bonding interactions. nih.gov

Utilization in the Development of Functional Polymeric Materials

The incorporation of this compound into polymeric materials can impart specific functionalities. Its aromatic and polar nature can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. While direct research on the integration of this compound into functional polymers is limited in the provided search results, the principles of using similar functional monomers are well-established. For instance, spiropyrrolizine compounds, which share structural similarities, have been utilized in functional materials like OLEDs and fluorescent switches. nih.gov

Intermolecular Interactions and Crystal Engineering in Solid-State Chemistry

The study of intermolecular interactions is central to crystal engineering, which aims to design and synthesize crystalline materials with predictable structures and properties. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridyl nitrogen) in this compound makes it an excellent candidate for crystal engineering studies.

Hydrogen bonds are a dominant force in the crystal packing of this compound and its analogs. These interactions can link molecules into chains, sheets, or three-dimensional networks. In the crystal structure of a zinc complex containing a related ligand, complex molecules are linked by weak C-H⋯O hydrogen bonds into supramolecular chains. nih.gov Similarly, the crystal structure of (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone is consolidated by C—H⋯O and C—H⋯N hydrogen bonding interactions. nih.gov The analysis of these networks is often performed using techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). nih.gov

CompoundIntermolecular InteractionsSupramolecular StructureRef.
[Zn(NCS)2(C24H22N4O)]·C3H7NOC-H⋯O hydrogen bonds, π-π stackingSupramolecular chains nih.gov
(2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanoneC—H⋯O and C—H⋯N hydrogen bondingConsolidated crystal structure nih.gov
Spiropyrrolizine compoundsC–H···O, C–H···π, and π···π interactionsStabilized solid-state structures nih.gov
4′-[4-(Pyridin-2-yl)phenyl]-2,2′:6′,2′′-terpyridineC—H... π interactionsThree-dimensional framework researchgate.net

This table highlights the various intermolecular interactions and resulting supramolecular architectures observed in the crystal structures of pyridyl-containing compounds.

Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which include hydrogen bonds, van der Waals forces, and pi-pi stacking. mdpi.comrsc.org In the case of this compound, the presence of both an electron-rich phenyl ring and an electron-deficient pyridine ring provides a classic setup for significant pi-pi stacking interactions. wikipedia.org These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties.

The study of nitrogen-rich heterocyclic compounds has shown that planar conjugated molecular structures provide a sound basis for pi-pi stacking interactions, which are stable to mechanical stimuli due to the potential for free interlayer sliding. mdpi.com This characteristic is often associated with enhanced molecular stability. mdpi.com In compounds containing both pyridine and phenyl rings, the stacking can occur in a face-to-face or offset fashion, driven by the electrostatic and dispersion components of the interaction. wikipedia.org

Furthermore, the hydroxyl group in this compound introduces the capability for strong hydrogen bonding. In the solid state, it is expected that O-H···N hydrogen bonds would form between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This type of head-to-tail interaction is a dominant feature in the crystal structures of many oxime-substituted pyridines, leading to the formation of infinite chains. rsc.org These chains can then be cross-linked into two- or three-dimensional assemblies through weaker C-H···π interactions, where a hydrogen atom on one molecule interacts with the pi-electron cloud of a phenyl or pyridine ring on another. nih.gov The interplay of these various non-covalent forces dictates the final supramolecular architecture.

A summary of typical non-covalent interactions expected in the crystal structure of this compound, based on analogous compounds, is presented in Table 1.

Interaction TypeParticipating GroupsTypical Distance/GeometryReference
Pi-Pi StackingPhenyl Ring ↔ Pyridine RingCentroid-Centroid: 3.6 - 3.9 Å researchgate.net
Hydrogen Bonding-OH Group ↔ Pyridine N-atomO-H···N rsc.org
C-H···π InteractionC-H Bond ↔ Phenyl/Pyridine Ring nih.gov

Table 1: Anticipated non-covalent interactions in the solid state of this compound based on data from analogous structures.

Surface Functionalization and Nanomaterial Hybridization

The bifunctional nature of this compound, possessing both a pyridine ring and a hydroxyl group, makes it an excellent candidate for the surface functionalization of various nanomaterials, leading to the creation of novel organic-inorganic hybrid materials. nih.govresearchgate.net The pyridine moiety can act as a robust ligand for metal nanoparticles, while the hydroxyl group can form covalent bonds with metal oxide surfaces or participate in further chemical modifications. rsc.org

The functionalization of nanoparticles is a critical step to ensure their stability against agglomeration, enhance their compatibility with different media, and impart specific functionalities. nih.gov The pyridine group is well-known for its ability to coordinate with a variety of metal ions and to bind to the surface of metal nanoparticles, such as gold (Au). The nitrogen atom of the pyridine ring can donate its lone pair of electrons to the metal, forming a stable coordinate bond. This has been demonstrated in the use of pyridine-based ligands for the functionalization of magnetic graphene oxide to support gold nanoparticles. researchgate.net

Similarly, the hydroxyl group of this compound offers a route for the functionalization of oxide-based nanomaterials like silica (B1680970) (SiO2) or zirconia (ZrO2). researchgate.netmdpi.com The hydroxyl group can react with surface hydroxyls on these materials to form stable ether or ester linkages, or it can be used as a point of attachment for other functional molecules through silanization reactions. For example, the surface modification of silica nanoparticles with phenyl-containing silanes has been shown to alter their surface properties and improve their dispersion in organic media. researchgate.net

The creation of hybrid nanomaterials using bifunctional linkers like this compound can lead to materials with synergistic properties. For instance, by anchoring this molecule to a magnetic nanoparticle via its pyridine group and then using the hydroxyl group to attach a catalytic species, a magnetically recoverable catalyst could be synthesized. The general strategies for the functionalization of different types of nanoparticles with a molecule like this compound are outlined in Table 2.

Nanomaterial TypeFunctionalization StrategyPotential ApplicationReference
Gold Nanoparticles (AuNPs)Coordination of pyridine N-atom to Au surfaceSensors, Catalysis researchgate.net
Silica Nanoparticles (SiO2)Covalent linkage through the -OH group (e.g., silanization)Drug Delivery, Composites researchgate.net
Zirconia Nanoparticles (ZrO2)Condensation of the -OH group with surface hydroxylsAdsorbents, Catalysts mdpi.com
Magnetic Nanoparticles (e.g., Fe3O4)Coordination of pyridine N-atom or covalent linkage via -OHTargeted Drug Delivery, Separation researchgate.net

Table 2: Potential strategies for the functionalization of various nanoparticles with this compound and their prospective applications.

Catalytic Applications and Advanced Ligand Design for 2 4 Pyridin 4 Yl Phenyl Ethanol Scaffolds

Role as Ligands in Transition Metal-Catalyzed Organic Reactions

The 2-[4-(Pyridin-4-yl)phenyl]ethanol structure can act as a bidentate N,O-ligand, where the pyridine (B92270) nitrogen and the hydroxyl oxygen coordinate to a transition metal center. This chelation is fundamental to its role in catalysis, providing stability to the metal complex while influencing its electronic and steric environment. These ligands have found application in a variety of palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgtcichemicals.com

The effectiveness of a catalyst often hinges on the design of its coordinating ligands. For scaffolds related to pyridine-phenyl-ethanol, several principles guide the design to optimize performance for specific reactions. mdpi.com

Steric and Electronic Tuning: The introduction of substituents on the pyridine or phenyl rings can modulate the ligand's properties. Electron-donating groups can increase the electron density at the metal center, potentially enhancing its catalytic activity, while bulky groups can influence selectivity by controlling substrate approach. tcichemicals.comacs.org For instance, in palladium-catalyzed reactions, ligands with increased steric hindrance can promote the crucial reductive elimination step. tcichemicals.com

Chelate Ring Size: The two-carbon chain between the phenyl ring and the hydroxyl group results in the formation of a six-membered chelate ring upon coordination. This ring size and the resulting bite angle are crucial for the stability and reactivity of the metal complex.

A study on ruthenium complexes with pyridinyl alcoholato ligands for olefin metathesis highlighted how ligand modifications, such as adding electron-donating or withdrawing groups, improved catalytic performance at high temperatures. mdpi.com

Understanding the mechanism of a catalytic reaction is key to its improvement. For palladium-catalyzed cross-coupling reactions involving N,O-bidentate ligands, the cycle generally consists of oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org

Oxidative Addition: The active Pd(0) catalyst, stabilized by the ligand, reacts with an aryl halide. The ligand's electronic properties are crucial at this stage. acs.org

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple to form the product, regenerating the Pd(0) catalyst.

Mechanistic investigations on similar Pd/S,O-ligand systems have shown that the ligand can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. nih.govrsc.org The hemilabile nature of the N,O-ligand is believed to be advantageous, as it can stabilize reactive intermediates and open coordination sites needed for the catalytic reaction to proceed. researchgate.net

Organocatalysis Mediated by Pyridine Moieties of Related Compounds

The pyridine nitrogen in the this compound scaffold has a lone pair of electrons, enabling it to function as a Lewis base or a hydrogen bond acceptor. This allows it to act as an organocatalyst, independent of a metal. Pyridine and its derivatives are known to catalyze various reactions, such as the reductive ozonolysis of alkenes, where pyridine is proposed to decompose carbonyl oxide intermediates. nih.gov Similarly, pyridine N-oxides derived from simple amino acids have been shown to be effective organocatalysts for the enantioselective allylation of aldehydes. nih.gov While specific studies on the organocatalytic use of this compound are limited, the established reactivity of the pyridine core suggests its potential in this area.

Development of Heterogeneous Catalysts and Supported Systems

To overcome challenges like catalyst separation and reuse, researchers focus on developing heterogeneous catalysts by immobilizing homogeneous catalysts onto solid supports. mdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Common immobilization strategies include:

Covalent Anchoring: The ligand can be chemically bonded to a support material like silica (B1680970), alumina, or a polymer resin. mdpi.comlp.edu.ua For instance, bis(imino)pyridine iron complexes have been immobilized on silica for ethylene (B1197577) polymerization. lp.edu.ua

Supported Liquid Phase Catalysis: The catalyst is dissolved in a liquid phase that is adsorbed onto a porous solid support. mdpi.com

Encapsulation: The metal complex is physically trapped within the pores of materials like zeolites or metal-organic frameworks (MOFs).

These supported systems aim to prevent the leaching of the metal catalyst while maintaining its activity over multiple reaction cycles. For example, iridium complexes have been supported on sulfated zirconium oxide for the dearomative hydroboration of pyridines, demonstrating the viability of heterogenizing pyridine-ligated catalysts. acs.orgnsf.gov

Synthetic Derivatization Strategies and Structure Property Relationships Excluding Biological Aspects

Systematic Modification of the Pyridine (B92270) Ring for Tunable Properties

The pyridine ring, with its nitrogen heteroatom, is a key site for tuning the electronic properties of the molecule. The nitrogen atom's lone pair of electrons can participate in the conjugated system, and its electronegativity influences the electron density distribution across the aromatic framework. wikipedia.orgstackexchange.com

Another approach to modifying the pyridine ring is through N-oxidation, which involves the reaction of the pyridine with a peracid to form a pyridine N-oxide. This transformation alters the electronic properties by placing a positive charge on the nitrogen and a negative charge on the oxygen, influencing the molecule's interaction with its environment. rsc.org Furthermore, the nitrogen atom can be alkylated to form pyridinium (B92312) salts, which introduces a permanent positive charge and enhances the electron-withdrawing nature of the pyridine ring. stackexchange.com

The synthesis of such derivatives often employs cross-coupling reactions. For example, a substituted pyridine derivative can be coupled with a phenylboronic acid derivative using a palladium catalyst in a Suzuki coupling reaction to form the desired substituted 2-[4-(pyridin-4-yl)phenyl]ethanol analogue. rsc.orggoogle.com

Derivatization of the Phenyl-Ethanol Substructure

The phenyl-ethanol portion of the molecule offers additional sites for synthetic modification, primarily at the hydroxyl group of the ethanol (B145695) moiety and on the phenyl ring itself.

The hydroxyl group is a versatile functional handle for a variety of transformations. Etherification, for instance, can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction. learncbse.inwikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This allows for the introduction of various alkyl or aryl groups, thereby modifying the molecule's polarity and steric bulk.

Esterification is another common derivatization strategy. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for forming esters from carboxylic acids and alcohols. rsc.orgwikipedia.orgnih.govorganic-chemistry.orgchemistry-online.com Alternatively, the Mitsunobu reaction offers a way to form esters with inversion of stereochemistry at the alcohol carbon, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgorgsyn.orgnih.gov These reactions enable the attachment of a wide range of acyl groups, influencing properties like solubility and potential for self-assembly.

Derivatization ReactionReagentsResulting Functional Group
Williamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide (R-X)Ether (-OR)
Steglich EsterificationCarboxylic acid (R-COOH), DCC, DMAPEster (-OC(O)R)
Mitsunobu ReactionCarboxylic acid (R-COOH), PPh₃, DEAD/DIADEster (-OC(O)R) with inversion

Derivatization can also occur on the phenyl ring through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Impact of Substituents on Electronic, Steric, and Conformational Properties

Electronic Properties: As mentioned, substituents on the pyridine ring directly influence the electronic nature of the molecule. Electron-donating groups increase the electron density, which can affect the molecule's ability to act as a ligand or participate in charge-transfer interactions. Conversely, electron-withdrawing groups decrease the electron density, making the pyridine ring more susceptible to nucleophilic attack. stackexchange.com The electronic properties of the phenyl ring can also be tuned through substitution, which in turn affects the photophysical properties of the entire conjugated system. For example, creating a "push-pull" system with an electron-donating group on one ring and an electron-withdrawing group on the other can lead to interesting optical properties. acs.org

Steric and Conformational Properties: The size and position of substituents play a critical role in determining the molecule's three-dimensional shape and conformational freedom. Bulky substituents can hinder rotation around the single bond connecting the phenyl and pyridine rings, influencing the dihedral angle between them. acs.orgacs.orgresearchgate.netmdpi.com This conformational restriction can affect the extent of π-conjugation between the two aromatic systems, thereby altering the electronic and photophysical properties. researchgate.net The conformation of the ethanol side chain can also be influenced by substituents on the adjacent phenyl ring.

Substituent TypePositionImpact on Electronic PropertiesImpact on Conformation
Electron-DonatingPyridine or Phenyl RingIncreases electron densityCan influence rotational barriers
Electron-WithdrawingPyridine or Phenyl RingDecreases electron densityCan influence rotational barriers
Bulky GroupAny positionCan sterically hinder rotationCan lock the molecule in a specific conformation

Synthesis of Hybrid Molecules for Novel Material Functionalities

The strategic derivatization of this compound opens the door to the creation of hybrid molecules with tailored functionalities, particularly in the realm of materials science. A prominent example is the synthesis of liquid crystals.

By attaching long alkyl or alkoxy chains to the phenyl-ethanol substructure, typically through ether or ester linkages, calamitic (rod-shaped) liquid crystals can be designed. wikipedia.org The rigid pyridinyl-phenyl core provides the necessary anisotropy, while the flexible alkyl chains promote the formation of mesophases. The length and nature of these chains can be systematically varied to control the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. wikipedia.org

The synthesis of such liquid crystalline materials often involves a multi-step process. The core this compound structure can be synthesized via a Suzuki coupling of a protected 4-bromophenylethanol with pyridine-4-boronic acid. Subsequent derivatization of the hydroxyl group with a long-chain carboxylic acid using methods like the Steglich esterification would then yield the final liquid crystalline molecule.

Furthermore, the inherent electronic properties of the pyridinyl-phenyl system make it an attractive building block for organic electronic materials. By introducing appropriate functional groups, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in photoactive materials. google.comresearchgate.net The ability to tune the electronic properties through substitution on both the pyridine and phenyl rings allows for the rational design of materials with specific energy levels and charge transport characteristics. For instance, creating molecules with significant dipole moments through asymmetric substitution could be beneficial for applications in nonlinear optics.

Future Directions and Emerging Research Avenues for 2 4 Pyridin 4 Yl Phenyl Ethanol

Integration with Advanced Manufacturing and Fabrication Techniques

The versatility of the pyridine (B92270) scaffold suggests that 2-[4-(Pyridin-4-yl)phenyl]ethanol could be a valuable component in advanced manufacturing. Pyridine derivatives are integral to the synthesis of polymers and functional materials. postapplescientific.comnih.gov The ethanol (B145695) group on the subject compound provides a reactive site for polymerization, allowing it to be incorporated as a monomer into polymer chains, such as polyacrylates or polyurethanes.

The resulting polymers could be designed for applications in additive manufacturing (3D printing), where the pyridine moiety could impart specific functionalities to the printed object, such as altered surface energy, conductivity, or the ability to coordinate with metals for creating catalytic surfaces. Furthermore, its integration into resins and coatings could produce materials with enhanced thermal stability or specific optical properties, leveraging the aromatic nature of its core structure.

Potential Applications in Quantum Information Science and Spintronics

While direct research is nascent, the structural elements of this compound offer intriguing possibilities for quantum information science (QIS) and spintronics. Progress in QIS is deeply intertwined with chemistry and the development of molecules that can act as qubits, the fundamental units of quantum information. arxiv.org The stability of spin states is paramount, and molecular design plays a critical role.

In the realm of spintronics, which utilizes the intrinsic spin of electrons, materials that can control or switch spin states are highly sought after. Research has shown that the coordination environment around a metal ion, heavily influenced by its ligands, can lock the ion into a specific spin state. mdpi.com For instance, studies on iron(II) complexes with 2,6-di(pyrazol-3-yl)pyridine ligands have demonstrated that attached phenyl groups can induce a high-spin state through steric effects and intramolecular stacking interactions. mdpi.com

The this compound molecule, with its pyridine and phenyl groups, could potentially act as a ligand in coordination complexes. The interaction between the phenyl group and other parts of a resulting complex could be engineered to influence the spin state of a central metal ion, a key requirement for spintronic devices. mdpi.com The development of photoresponsive materials using lanthanide complexes with pyridine-containing ligands further highlights a pathway for controlling material properties with external stimuli like light. acs.org

Development of Self-Healing and Responsive Materials Incorporating the Scaffold

A significant area of potential for this compound is in the creation of smart materials, specifically those that are self-healing or responsive to stimuli. The mechanisms for intrinsic self-healing in polymers often rely on dynamic, reversible bonds, such as hydrogen bonds or π-π stacking. mdpi.comnih.gov The structure of this compound is well-suited for this purpose.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the ethanol tail can serve as a hydrogen bond donor. When incorporated into a polymer network, these groups can form reversible cross-links that allow the material to repair itself after damage. researchgate.net Research on other pyridine-containing polymers has demonstrated the viability of this approach. For example, supramolecular glasses have been created using isophthalic acid-pyridine bonds, which provide reversible crosslinks. mdpi.com

Furthermore, the pyridine ring can participate in π-π stacking interactions, another non-covalent force that can contribute to self-healing. mdpi.com The molecule's inherent functionalities also make it a candidate for stimuli-responsive materials. The basic nitrogen of the pyridine ring can be protonated, leading to significant changes in the material's properties in response to pH variations. This has been demonstrated in pyridine-containing polydiacetylene nanotubes, which exhibit colorimetric responses to acids, bases, and certain solvents. hanyang.ac.kr Incorporating the this compound scaffold could similarly yield materials that change color, shape, or solubility in response to environmental triggers.

Machine Learning and Artificial Intelligence for Predictive Design and Discovery in Complex Chemical Systems

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is accelerating the discovery of new molecules and materials. researchgate.netschrodinger.com These computational tools can predict the properties of compounds and screen vast virtual libraries to identify candidates with desired characteristics, significantly reducing the time and cost of experimental work. acs.orgrsc.org

The this compound scaffold provides a foundational structure for computational exploration. ML models could be trained on data from derivatives of this compound to predict properties relevant to the applications discussed above. For example, an ML model could predict the self-healing efficiency of a polymer based on the concentration of the incorporated pyridine-phenyl-ethanol monomer. acs.org A recent study successfully used an ML-assisted approach to design and screen 2,450 virtual pyridine-based polymers for their adsorption capacity, leading to the synthesis of novel, high-efficiency materials. acs.org

Similarly, AI could be used to generate novel derivatives of this compound with optimized properties for spintronics or as ligands for photoactive metal complexes. By correlating structural features with quantum-mechanical properties, these models can guide synthetic chemists toward the most promising molecular designs, accelerating the path from concept to application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.